molecular formula C12H15NO5 B8384436 Isopropyl 3-methyl-4-nitrophenoxyacetate

Isopropyl 3-methyl-4-nitrophenoxyacetate

Cat. No. B8384436
M. Wt: 253.25 g/mol
InChI Key: SSQBXROWCDTTPR-UHFFFAOYSA-N
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Patent
US05576334

Procedure details

In a similar manner to Example 2, starting material step (b), isopropyl bromoacetate (13.9 ml), 3-methyl-4-nitrophenol (15 g), anhydrous potassium carbonate (16.25 g) and acetone (500 ml) were reacted to give isopropyl 3-methyl-4-nitrophenoxyacetate (22.2 g) as an off-white solid: NMR Spectrum (DMSO-d6) 1.22 (6H, d), 2.54 (3H, s), 4.89 (2H, s), 5.00 (1H, m), 6.96 (1H, dd), 7.04 (1H, d), 8.03 (1H, d); Mass Spectrum m/Z 254 (M+H)+.
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
16.25 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH:6]([CH3:8])[CH3:7])=[O:4].[CH3:9][C:10]1[CH:11]=[C:12]([OH:19])[CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:9][C:10]1[CH:11]=[C:12]([CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17])[O:19][CH2:2][C:3]([O:5][CH:6]([CH3:8])[CH3:7])=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
13.9 mL
Type
reactant
Smiles
BrCC(=O)OC(C)C
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])O
Step Three
Name
Quantity
16.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(OCC(=O)OC(C)C)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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